molecular formula C16H12N2O3 B7460076 2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid

2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid

Cat. No. B7460076
M. Wt: 280.28 g/mol
InChI Key: QNFIMOSAKQQAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid, also known as CAMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CAMB is a small molecule that belongs to the class of benzamides and is known for its unique chemical structure and properties.

Mechanism of Action

The exact mechanism of action of 2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid is not fully understood. However, it has been proposed that 2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid targets specific enzymes or proteins involved in various cellular processes. For example, 2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid can alter the expression of certain genes and lead to changes in cellular behavior.
Biochemical and Physiological Effects:
2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid has also been found to inhibit the growth of certain fungi and bacteria. In addition, 2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid has been studied for its potential to modulate immune responses and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid is its small size, which allows it to easily penetrate cellular membranes and reach its target. 2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid is also stable and can be easily synthesized in the laboratory. However, one of the limitations of 2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for 2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid research. One area of interest is the development of 2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid-based drugs for the treatment of cancer and other diseases. Another area of research is the use of 2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid as a molecular probe for imaging studies. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid and its potential applications in various fields.
Conclusion:
In conclusion, 2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. 2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid has been found to have anticancer, antifungal, and antibacterial properties and has been studied for its potential use as a molecular probe for imaging studies. Further research is needed to fully understand the mechanism of action of 2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid involves the reaction of 2-amino-3-methylbenzoic acid with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out at low temperature. The resulting product is then purified using column chromatography to obtain pure 2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid.

Scientific Research Applications

2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid has been widely studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. It has been found to have anticancer, antifungal, and antibacterial properties. 2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid has also been studied for its potential use as a molecular probe for imaging studies.

properties

IUPAC Name

2-[(4-cyanobenzoyl)amino]-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-3-2-4-13(16(20)21)14(10)18-15(19)12-7-5-11(9-17)6-8-12/h2-8H,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFIMOSAKQQAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid

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